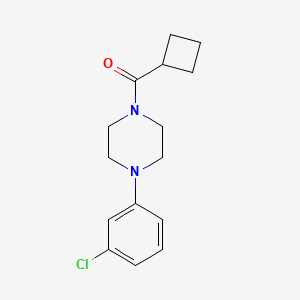![molecular formula C18H19N3O B5596259 2-amino-4-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5596259.png)
2-amino-4-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-4-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C18H19N3O and its molecular weight is 293.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 293.152812238 g/mol and the complexity rating of the compound is 410. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis Techniques and Crystal Structure Determination : Research has been conducted on the synthesis of related compounds, emphasizing techniques and the determination of crystal structures through X-ray diffraction data. One study detailed the synthesis of similar compounds, highlighting the structural determination using three-dimensional X-ray data and discussing the molecular configuration, bond lengths, and valency angles. This research provides foundational knowledge for further chemical synthesis and applications (Moustafa & Girgis, 2007).
Structural Analysis via X-ray Crystallography : Another study focused on the crystal structure of a potential active compound closely related to the chemical , determined from single-crystal X-ray diffraction data. This type of analysis is crucial for understanding the compound's interactions and stability, laying the groundwork for future applications (Ganapathy et al., 2015).
Applications in Material Science
Corrosion Inhibition : Research into the corrosion inhibition effects of pyridine derivatives on mild steel in hydrochloric acid environments has been conducted. These studies reveal the compounds' efficacy as corrosion inhibitors, suggesting potential applications in protecting materials from corrosion. The adsorption behavior and protective film formation on mild steel surfaces were examined, indicating these compounds' practical uses in industrial applications (Ansari et al., 2015).
Chemical Reactivity and Synthesis of Derivatives
Synthesis of Novel Derivatives : Research has also explored the chemical reactivity of similar compounds towards the synthesis of various derivatives. These studies involve reactions with different reagents to produce novel compounds with potential applications in medicinal chemistry and materials science. The biological activity of these synthesized compounds was investigated, providing insights into their potential therapeutic uses (Farouk et al., 2021).
Antimicrobial Activity
Antimicrobial and Antitubercular Properties : Some derivatives of the chemical compound have been studied for their antimicrobial activity, including against Mycobacterium tuberculosis. These compounds' synthesis and evaluation for antimicrobial properties highlight their potential application in developing new antimicrobial agents. The structural analysis and activity screening of these compounds contribute to the search for novel treatments for infectious diseases (Vyas et al., 2009).
Propiedades
IUPAC Name |
2-amino-4-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-22-13-9-7-12(8-10-13)17-14-5-3-2-4-6-16(14)21-18(20)15(17)11-19/h7-10H,2-6H2,1H3,(H2,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUFWDPZIKWPIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=NC3=C2CCCCC3)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-chlorobenzyl)sulfonyl]piperidine](/img/structure/B5596181.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B5596203.png)
![3-isobutyl-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5596209.png)

![2-{[(butylamino)carbonyl]amino}ethyl (4-methylphenyl)carbamate](/img/structure/B5596231.png)
![2-(2-naphthyloxy)-N-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}propanamide](/img/structure/B5596243.png)
![(4S*)-4-(methoxymethyl)-3,3-dimethyl-1-[(4-methylpyridin-3-yl)carbonyl]piperidin-4-ol](/img/structure/B5596245.png)
![(4-Benzylpiperidin-1-yl)[1-(ethylsulfonyl)piperidin-4-yl]methanone](/img/structure/B5596247.png)
![4-[3-(1,3'-bipyrrolidin-1'-ylcarbonyl)phenyl]-2-methyl-2-butanol](/img/structure/B5596251.png)
![1,3-dimethyl-5-[4-(methylthio)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5596272.png)
![N-(3-chlorophenyl)-N'-[2-(difluoromethoxy)phenyl]urea](/img/structure/B5596277.png)
![3-{[4-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5596282.png)
![(4-fluorophenyl)-(6,6,8-trimethyl-[1,3]dioxolo[4,5-g]quinolin-5-yl)methanone](/img/structure/B5596294.png)
